molecular formula C11H8FN B8306334 5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile

5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B8306334
M. Wt: 173.19 g/mol
InChI Key: LFPRGVJQRMHSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile is a useful research compound. Its molecular formula is C11H8FN and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

5-fluoro-1-methylidene-2,3-dihydroindene-4-carbonitrile

InChI

InChI=1S/C11H8FN/c1-7-2-3-9-8(7)4-5-11(12)10(9)6-13/h4-5H,1-3H2

InChI Key

LFPRGVJQRMHSNF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=C1C=CC(=C2C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl triphenylphosphine bromide (816 mg, 2.28 mmol) was dissolved in THF (10 mL) and placed in a cool bath at −20° C. The mixture was then treated with n-butyl lithium (913 μl, 2.28 mmol), and stirred for 20 min. at −20° C. To the mixture was then added 5-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (200 mg, 1.14 mmol) via cannula and subsequently stirred for 20 min at −20° C.; LC as well as TLC (hexanes/EtOAc=1/0.3) indicated that reaction was half complete. To the mixture was poured NH4Cl, and the solution was transferred into separatory funnel, diluted with EtOAc, washed with NH4Cl, NaCl, dried over Na2SO4, filtered and concentrated to dryness. The residue was then absorbed into silica gel and separated over a silica column with the solvent systems of hexanes/EtOAc (1/0.3) to give 5-fluoro-1-methylidene-2,3-dihydro-1H-indene-4-carbonitrile. LC-MS (IE, m/z): 174 [M+1]+; tR=2.10 min.
Quantity
816 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
913 μL
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reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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